1-Benzhydryl-3-methylazetidine-3-carbonitrile
Overview
Description
1-Benzhydryl-3-methylazetidine-3-carbonitrile is a chemical compound with the molecular formula C18H18N2 and a molecular weight of 262.35 g/mol . This compound is characterized by its unique structure, which includes a benzhydryl group attached to a methylazetidine ring with a carbonitrile functional group. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile involves several steps, typically starting with the preparation of the azetidine ring. One common synthetic route includes the reaction of benzhydryl chloride with methylazetidine in the presence of a base to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.
Chemical Reactions Analysis
1-Benzhydryl-3-methylazetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzhydryl-3-methylazetidine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-methylazetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The benzhydryl group and the azetidine ring play crucial roles in its reactivity and interactions with other molecules. The carbonitrile functional group can participate in various chemical reactions, influencing the compound’s overall behavior and effects .
Comparison with Similar Compounds
1-Benzhydryl-3-methylazetidine-3-carbonitrile can be compared with similar compounds such as 1-Benzhydrylazetidine-3-carbonitrile and other azetidine derivatives. These compounds share structural similarities but differ in their functional groups and specific reactivities . The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique structure and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry. Ongoing research continues to explore its potential and expand its applications.
Properties
IUPAC Name |
1-benzhydryl-3-methylazetidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-18(12-19)13-20(14-18)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWNPSGUBRKOGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435402 | |
Record name | 1-(Diphenylmethyl)-3-methylazetidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133891-88-0 | |
Record name | 1-(Diphenylmethyl)-3-methyl-3-azetidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133891-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Diphenylmethyl)-3-methylazetidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.